4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 852180-60-0
VCID: VC2027291
InChI: InChI=1S/C10H8N2O2/c1-7-11-10(12-14-7)9-4-2-8(6-13)3-5-9/h2-6H,1H3
SMILES: CC1=NC(=NO1)C2=CC=C(C=C2)C=O
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

CAS No.: 852180-60-0

Cat. No.: VC2027291

Molecular Formula: C10H8N2O2

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde - 852180-60-0

Specification

CAS No. 852180-60-0
Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
IUPAC Name 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
Standard InChI InChI=1S/C10H8N2O2/c1-7-11-10(12-14-7)9-4-2-8(6-13)3-5-9/h2-6H,1H3
Standard InChI Key BJICSBRPQDVEHP-UHFFFAOYSA-N
SMILES CC1=NC(=NO1)C2=CC=C(C=C2)C=O
Canonical SMILES CC1=NC(=NO1)C2=CC=C(C=C2)C=O

Introduction

Chemical Structure and Identification

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde consists of a para-substituted benzaldehyde with a 5-methyl-1,2,4-oxadiazol-3-yl group attached at the 4-position. The molecule features two key functional groups: an aldehyde (-CHO) and a 1,2,4-oxadiazole heterocycle with a methyl substituent.

Chemical Identifiers

ParameterValue
CAS Number852180-60-0
Molecular FormulaC₁₀H₈N₂O₂
Molecular Weight188.18 g/mol
IUPAC Name4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
InChI KeyBJICSBRPQDVEHP-UHFFFAOYSA-N
SMILESCC1=NC(=NO1)C2=CC=C(C=C2)C=O
PubChem CID7164589

The compound's structure features a benzene ring with an aldehyde group at the para position relative to the oxadiazole ring attachment. The 1,2,4-oxadiazole ring contains a methyl group at the 5-position .

Physical and Chemical Properties

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde exhibits specific physical and chemical characteristics that define its behavior in various environments and reactions.

Physical Properties

PropertyValue
Physical StateSolid
AppearanceWhite
Melting Point115°C / 239°F
OdorNo information available
pH (in solution)No information available
Solubility in WaterLimited solubility (inferred)
Flash PointNot determined

The compound exists as a white solid at standard temperature and pressure with a defined melting point of 115°C .

Chemical Properties

The chemical reactivity of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde is primarily determined by its two principal functional groups:

  • The aldehyde group (-CHO): Susceptible to nucleophilic addition reactions, oxidation, and reduction.

  • The 1,2,4-oxadiazole ring: Provides stability and potential for interaction with various biological targets.

The oxadiazole ring contains both electron-donating and electron-withdrawing elements, creating a unique electronic environment that influences the compound's reactivity patterns .

ParameterSpecification
PurityTypically 97%
Available Quantities250 mg to 1 g (common packaging)
Storage ConditionsRecommended storage in amber glass bottles
Catalog NumbersVarious (supplier-dependent)

Commercial suppliers include Thermo Scientific and other specialty chemical providers, with the compound being offered in research-grade purity .

Applications and Uses

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde finds utility primarily in laboratory settings for research and development purposes.

Synthetic Building Block

The compound serves as a versatile intermediate in organic synthesis, particularly for the preparation of more complex heterocyclic compounds. The aldehyde functionality provides a reactive site for various transformations including:

  • Condensation reactions (e.g., with amines to form imines)

  • Wittig and Horner-Wadsworth-Emmons reactions

  • Aldol condensations

  • Reductive amination

Pharmaceutical Research

Compounds containing 1,2,4-oxadiazole scaffolds have shown significant potential in medicinal chemistry due to their:

  • Metabolic stability

  • Hydrogen bonding capabilities

  • Bioisosteric relationship to esters and amides

The presence of both the oxadiazole ring and aldehyde group in 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde makes it a valuable precursor for developing compounds with potential:

  • Antimicrobial properties

  • Anti-inflammatory activity

  • Anticancer applications

Hazard TypeClassification
Signal WordWarning
Health Hazard2 (moderate)
Flammability1 (slight)
Instability0 (minimal)
Physical HazardsN/A

Hazard Statements

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

Personal Protective Equipment

  • Wear protective gloves/protective clothing

  • Use eye protection/face protection

  • Use in well-ventilated areas

First Aid Measures

  • Skin Contact: Wash immediately with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Ingestion: Call a poison center or doctor if feeling unwell.

  • Inhalation: Move to fresh air. Seek medical attention if symptoms develop .

Analytical Characterization

Several analytical techniques are commonly employed to identify and characterize 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected 1H NMR spectrum would feature:

  • A singlet for the methyl group (~2.5-2.7 ppm)

  • A singlet for the aldehyde proton (~9.9-10.1 ppm)

  • Complex aromatic patterns for the benzene ring protons (~7.5-8.2 ppm)

Infrared (IR) Spectroscopy

Key characteristic absorption bands include:

  • C=O stretching of the aldehyde (~1700-1720 cm⁻¹)

  • C=N stretching of the oxadiazole ring (~1600-1650 cm⁻¹)

  • C-H stretching of the methyl group (~2900-3000 cm⁻¹)

Mass Spectrometry

The mass spectrum would typically show:

  • Molecular ion peak at m/z 188

  • Characteristic fragmentation patterns reflecting loss of the aldehyde group

Comparison with Structurally Related Compounds

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde shares structural similarities with several compounds, providing context for understanding its specific properties.

Structural Analogs

CompoundCAS NumberKey Structural DifferenceImpact on Properties
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde852180-68-8Positional isomer (meta vs para)Different electronic distribution and reactivity pattern
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde179056-82-7Different oxadiazole isomer (1,3,4 vs 1,2,4)Altered ring electronics and potential biological activity
4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline10185-68-9Amine group instead of aldehydeSignificantly different reactivity; nucleophilic vs electrophilic

The position of functional groups and the specific oxadiazole isomer significantly influence chemical reactivity, physical properties, and potential biological activities .

Structure-Activity Relationships

Research on related oxadiazole compounds suggests that:

  • The position of substituents on the benzene ring influences binding affinity to biological targets

  • The nature of the oxadiazole isomer (1,2,4 vs 1,3,4) affects metabolic stability

  • The presence of the aldehyde group provides a reactive site for further derivatization

These structure-activity relationships are valuable for understanding the potential biological activities of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde and guiding the design of related compounds with enhanced properties.

Research Trends and Future Directions

Current research trends suggest several promising directions for compounds containing the 1,2,4-oxadiazole scaffold, including 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde.

Emerging Applications

  • Development of biologically active compounds with enhanced pharmacokinetic properties

  • Exploration of metal coordination chemistry utilizing both the oxadiazole and aldehyde functionalities

  • Investigation of photophysical properties for potential applications in materials science

  • Use in click chemistry approaches for bioconjugation and materials synthesis

Current Limitations

  • Limited detailed synthetic routes specifically optimized for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

  • Incomplete toxicological profiling

  • Potential challenges in scalability of synthesis

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